molecular formula C16H13N3O4S B2561440 N-(2-nitrophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide CAS No. 106691-42-3

N-(2-nitrophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

Cat. No. B2561440
CAS RN: 106691-42-3
M. Wt: 343.36
InChI Key: PYPLLNCCLNXPDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(2-nitrophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide” is a chemical compound with the linear formula C16H11N3O6S . It has a molecular weight of 373.347 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Scientific Research Applications

Advanced Oxidation Processes in Environmental Science

Advanced Oxidation Processes (AOPs) are explored for degrading acetaminophen (ACT) from aqueous media, highlighting the generation of various by-products. This research emphasizes the significance of understanding the degradation pathways, by-products, and their biotoxicity to enhance AOP systems for environmental remediation. The study employs computational methods to predict the most reactive sites in ACT molecules, contributing to the knowledge base on environmental detoxification strategies (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Pathogenesis of Liver Injury

Research on acetaminophen-induced liver injury (AILI) delves into the mechanisms of hepatocyte necrosis, sterile inflammation, and hepatocyte regeneration, offering insights into potential pathological pathways. This study broadens the understanding of AILI, guiding the screening and selection of drugs for clinical treatment, which may indirectly inform research on related compounds (Cai et al., 2022).

Carcinogenic Potential of Thiophene Analogues

Investigations into the thiophene analogues of carcinogens such as benzidine and 4-aminobiphenyl offer a perspective on the potential carcinogenicity of structurally related compounds. By synthesizing and evaluating these analogues through in vitro assays, the study contributes to understanding the carcinogenic risks associated with similar chemical structures (Ashby et al., 1978).

Nitazoxanide's Broad Therapeutic Applications

Nitazoxanide's wide range of applications, from antiviral to antibacterial properties, underscores the potential versatility of compounds with similar functionalities. This review highlights the importance of exploring diverse therapeutic uses for compounds, potentially guiding research on similar chemical entities (Bharti et al., 2021).

Synthetic Strategies for Benzothiazines

The synthesis and application of benzothiazines in drug discovery are crucial for developing treatments for various diseases. This review presents synthetic strategies for benzothiazine derivatives, emphasizing their role in medicinal chemistry and potential drug development, which may be relevant for research on compounds with benzothiazine structures (Mir, Dar, & Dar, 2020).

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . This includes any warranty of merchantability, fitness for a particular purpose, or warranty against infringement of intellectual property rights of a third party .

properties

IUPAC Name

N-(2-nitrophenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O4S/c20-15(17-10-5-1-3-7-12(10)19(22)23)9-14-16(21)18-11-6-2-4-8-13(11)24-14/h1-8,14H,9H2,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYPLLNCCLNXPDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(S2)CC(=O)NC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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